methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate

Description

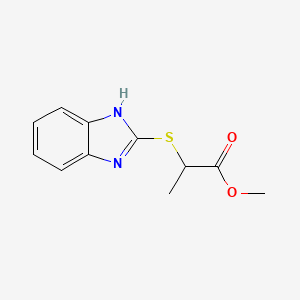

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate (CAS RN: 196391-40-9) is a benzimidazole derivative featuring a thioether (-S-) linkage and a methyl ester group. Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol . The compound combines a planar benzimidazole ring system, known for hydrogen-bonding and π-π stacking capabilities, with a propanoate ester that enhances lipophilicity.

Properties

IUPAC Name |

methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(10(14)15-2)16-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQJXYOVIGMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate typically involves the reaction of benzimidazole with a suitable thiol and a propanoate ester. One common method involves the reaction of benzimidazole with methyl 2-bromo-2-(methylthio)propanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate has the following chemical characteristics:

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 236.29 g/mol

- CAS Number : 196391-40-9

- IUPAC Name : Methyl 2-(1H-benzimidazol-2-ylthio)propanoate

The compound features a benzimidazole moiety linked to a propanoate group through a sulfur atom, which contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is being investigated for its potential as an antimicrobial and anticancer agent. Its mechanism of action is believed to involve interaction with specific molecular targets, including enzymes and receptors, which can modulate various biological pathways.

Case Study : Research has indicated that compounds with similar structures exhibit significant anti-cancer properties by inhibiting tumor growth through apoptosis induction in cancer cells .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile scaffold for developing new chemical entities.

Table 1: Examples of Derivatives Synthesized from this compound

| Compound Name | Application Area |

|---|---|

| Benzimidazole derivatives | Antimicrobial agents |

| Sulfur-containing heterocycles | Material science |

| Functionalized esters | Drug development |

Material Science

The compound's chemical properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices or other composite materials can enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its benzimidazole moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which in turn affects various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related molecules: triazole-containing derivatives , benzoxazole analogs , and benzothiazole derivatives . Key differences in heterocyclic cores, substituents, and applications are highlighted.

Structural and Functional Group Analysis

Key Observations:

Heterocyclic Core Differences: Benzimidazole (target compound): Offers two nitrogen atoms in the aromatic ring, enabling strong hydrogen bonding and metal coordination . Benzoxazole: Replaces one benzimidazole NH group with oxygen, reducing basicity but enhancing metabolic stability . Benzothiazole: Incorporates sulfur in the heterocycle, improving electron-withdrawing properties and rigidity .

Substituent Effects: The tert-butoxycarbonyl (Boc) groups in the triazole derivative increase steric bulk and protect reactive amines, making it a metabolite in herbicide pathways .

Biological Activity

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C_{12}H_{12}N_{2}O_{2}S

- CAS Number: 196391-40-9

- IUPAC Name: this compound

Anti-Cancer Activity

The benzodiazole moiety is often associated with anti-cancer properties. Compounds containing this structure have been shown to inhibit tumor growth in various cancer models. For example, imidazobenzoxazepin compounds demonstrated significant tumor suppression in xenograft models through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway . While specific data on this compound is sparse, its chemical similarity suggests it may possess analogous anti-cancer effects.

The mechanisms by which this compound may exert its biological effects can be hypothesized based on related compounds:

- Inhibition of Protein Synthesis: Similar compounds have been shown to inhibit protein synthesis in host cells by targeting elongation factors or ribosomal interactions .

- Disruption of Viral Replication: By interfering with viral entry and replication processes, compounds with similar structures may reduce viral loads in infected cells .

- Modulation of Signaling Pathways: The ability to modulate key signaling pathways involved in cell proliferation and survival could contribute to anti-cancer effects .

Case Study 1: Antiviral Screening

A study conducted on a library of benzodiazole derivatives revealed that several compounds effectively inhibited SARS-CoV-2 replication by targeting the viral protease . These findings suggest that this compound could be explored further for similar antiviral applications.

Case Study 2: Cancer Therapeutics

In a separate investigation into benzodiazole derivatives, researchers identified significant anti-tumor activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Data Tables

The following table summarizes the biological activities reported for related benzodiazole compounds:

Q & A

Q. What are the standard synthetic routes for methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate, and how can reaction progress be monitored?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzodiazole-thiol derivative can react with methyl 2-bromopropanoate under basic conditions. Solvent-free methods, similar to those used for 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide derivatives, may also apply, where grinding reactants in a mortar under reflux yields the product . Reaction progress is monitored via thin-layer chromatography (TLC) using polar solvent systems (e.g., Chloroform:Methanol, 7:3) to track intermediate formation and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

- NMR spectroscopy : To confirm proton environments (e.g., benzodiazole aromatic protons, methyl ester groups) and sulfur connectivity .

- Mass spectrometry (HRMS) : For molecular ion verification and fragmentation pattern analysis .

- X-ray crystallography : To resolve molecular geometry, as demonstrated in related sulfanylpropanoate derivatives (e.g., methyl 3-[(6-nitro-4-oxoquinazolin-2-yl)sulfanyl]propanoate) .

- IR spectroscopy : To identify functional groups like ester carbonyls (∼1740 cm⁻¹) and NH/OH stretches .

Advanced Research Questions

Q. How can synthetic conditions be optimized to improve yields of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol or methanol may stabilize intermediates .

- Catalysis : Copper(I) catalysts, as used in 1,3-dipolar cycloadditions, could accelerate thiol-alkyne/azide coupling if applicable .

- Temperature control : Reflux conditions (∼80°C) improve reaction kinetics, but lower temperatures may reduce side reactions like ester hydrolysis .

- Workup strategies : Precipitation in ice water effectively isolates products while removing unreacted starting materials .

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

Crystallization may be hindered by molecular flexibility or polymorphism. SHELXL (via SHELX-2015 ) enables robust refinement of high-resolution data, particularly for sulfanyl and ester moieties. For twinned crystals or low-resolution data, iterative parameter adjustments (e.g., hydrogen atom placement, thermal displacement parameters) improve model accuracy . Example workflows include using SHELXPRO for macromolecular interfaces or SHELXD for experimental phasing in challenging cases .

Q. How should researchers address contradictory spectral data during structural elucidation?

- Cross-validation : Compare NMR data with computed spectra (e.g., via DFT calculations) or literature analogs (e.g., methyl 2-methyl-2-(methylamino)propanoate derivatives) .

- Decoupling experiments : Resolve overlapping signals in ¹H-NMR by selective irradiation or 2D techniques (COSY, HSQC) .

- Crystallographic confirmation : X-ray structures provide unambiguous proof of connectivity, as seen in sulfanylquinazolinone derivatives .

Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace the benzodiazole ring with benzoxazole or imidazole to assess heterocycle impact on bioactivity .

- Side-chain variation : Introduce substituents at the propanoate methyl group or sulfur atom to probe steric/electronic effects .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with biological targets, informed by related indole or triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.